2-(Pyridin-4-Ylmethylamino)-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetically derived organic compound belonging to the anthranilamide class. [] This class of compounds is known to exhibit inhibitory activity against vascular endothelial growth factor receptors (VEGFRs). [] In scientific research, 2-(Pyridin-4-Ylmethylamino)-N-[3-(trifluoromethyl)phenyl]benzamide serves as a valuable tool for studying angiogenesis, the process of new blood vessel formation. []
AAL-993, also known as 2-(Pyridin-4-ylmethylamino)-N-[3-(trifluoromethyl)phenyl]benzamide, is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). It is classified under the category of synthetic organic compounds and is primarily utilized in research settings to study angiogenesis and related pathways. The compound has been shown to effectively inhibit VEGFR1, VEGFR2, and VEGFR3, with inhibitory concentrations (IC50) of 130 nM, 23 nM, and 18 nM, respectively .
AAL-993 is a synthetic compound developed as part of research into anti-angiogenic therapies. It is classified as a small molecule inhibitor targeting receptor tyrosine kinases involved in angiogenesis. The compound is primarily sourced from chemical suppliers specializing in biochemicals for laboratory research, such as Abcam and Focus Biomolecules .
The synthesis of AAL-993 involves several key steps:
For large-scale production, the synthesis is optimized by:
The molecular formula of AAL-993 is C20H16F3N3O, with a molecular weight of 371.4 Da. Its structure features a pyridine ring linked to a benzamide moiety, which is crucial for its interaction with VEGFRs. The presence of trifluoromethyl groups enhances its lipophilicity, allowing for better cell permeability .
AAL-993 can undergo various chemical reactions:
Common reagents used in reactions involving AAL-993 include:
The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield oxides while substitution reactions can introduce various functional groups that may lead to derivatives with different biological activities.
AAL-993 primarily acts as an inhibitor of the VEGF signaling pathway by binding to the catalytic domain of VEGFRs in their inactive conformation. This interaction prevents the autophosphorylation of these receptors, thereby inhibiting downstream signaling associated with angiogenesis .
AAL-993 exhibits solubility in ethanol (up to 25 mM) and DMSO (up to 50 mM), which facilitates its use in various biochemical assays. In vivo studies have demonstrated its efficacy in inhibiting VEGF-induced angiogenesis in animal models .
AAL-993 has significant applications in scientific research, particularly in studies focused on:
AAL-993 (chemical name: 2-((4-Pyridyl)methyl)amino-N-(3-(trifluoromethyl)phenyl)benzamide) is a potent and selective small-molecule inhibitor targeting vascular endothelial growth factor receptors (VEGFRs), with nanomolar inhibitory concentrations against all three VEGFR isoforms. Biochemical assays demonstrate its specificity profile:
Table 1: Kinase Inhibition Profile of AAL-993
Target Kinase | IC₅₀ (nM) | Selectivity vs. Other Kinases | |
---|---|---|---|
VEGFR1 (Flt-1) | 130 | >7.5-fold vs. c-Kit | |
VEGFR2 (KDR) | 23 | >43-fold vs. EGFR | |
VEGFR3 (Flt-4) | 18 | >55-fold vs. PDGFR-β | |
c-Kit | 236 | Weak inhibition | |
PDGFR-β | 640 | Weak inhibition | |
EGFR | 10,400 | Negligible inhibition | [2] [6] |
AAL-993 binds the ATP-binding site of VEGFRs in their inactive "DFG-out" conformation, preventing receptor autophosphorylation. At 1.24 nM, it blocks VEGF-induced VEGFR2 phosphorylation in CHO cells, confirming cellular efficacy [2] [6]. Its selectivity is highlighted by minimal activity against EGFR/HER-1 (IC~50~ = 10.4 µM) and six other kinases (IC~50~ ≥10 µM), making it a precise tool for dissecting VEGFR-specific angiogenesis pathways [6] [10].
AAL-993 emerged from structure-activity relationship (SAR) studies of anthranilamide derivatives, a scaffold recognized for kinase inhibition potential. Early work by Manley et al. (2002) identified anthranilic acid as a versatile core for blocking ATP-binding pockets in tyrosine kinases [6] [8]. AAL-993 was optimized to enhance VEGFR affinity while minimizing off-target effects, achieving >55-fold selectivity over PDGFR-β and c-Kit [6].
Table 2: Key Biochemical Properties of AAL-993
Property | Value | Experimental Context | |
---|---|---|---|
Molecular Weight | 371.36 Da | C₂₀H₁₆F₃N₃O | |
Solubility | 100 mg/mL in DMSO | Stock solution stability | |
Oral Bioavailability | Plasma conc. >1 µM at 2h | Mice (50 mg/kg p.o.) | |
Antitumor Efficacy | 50–100 mg/kg p.o. | B16 melanoma xenografts | |
Hypoxia Response Modulation | IC~50~ = 6.53 µM (HIF-1α) | HeLa-HRE-Luc reporter assay | [5] [6] |
Its discovery coincided with efforts to develop non-quinazoline inhibitors to overcome limitations of earlier VEGFR blockers. Unlike broad-spectrum inhibitors, AAL-993’s precision enabled researchers to isolate VEGFR-driven angiogenesis from parallel pathways (e.g., FGF or PDGF) [7] [9]. In vivo, it inhibited VEGF-induced angiogenesis with an ED~50~ of 7 mg/kg and suppressed spontaneous metastasis in murine B16-BL6 melanoma models at 50–100 mg/kg orally [6] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7